N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of analogous compounds reveal:
13C NMR data:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of related compounds shows:
- [M+H]+ : m/z 486.06 (calculated for C₂₃H₂₀ClN₃O₂S₂).
- Fragmentation patterns :
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
- Geometry optimization : B3LYP/6-31G(d) calculations predict a planar thienopyrimidinone core with a 15° tilt between the 3,5-dimethylphenyl group and the heterocycle.
- Electrostatic potential maps : Highlight electron-deficient regions at the pyrimidinone C=O and electron-rich zones at the sulfanyl sulfur.
Frontier Molecular Orbital Analysis
Molecular Docking Studies
Though not explicitly reported for this compound, docking simulations of analogous thienopyrimidinones suggest:
- Hydrogen bonding : Between the 4-oxo group and kinase ATP-binding sites.
- Van der Waals interactions : With hydrophobic pockets via 3,5-dimethylphenyl substituents.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-18(6-7-30-21)26-23(27)31-12-20(28)25-19-11-16(24)5-4-15(19)3/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLOXVCZERNDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Structural Characteristics
The compound features a complex structure characterized by:
- Molecular Formula : C17H17ClN4OS
- Molecular Weight : 392.92 g/mol
- Key Functional Groups :
- Chloro and methyl groups on the phenyl ring.
- A thieno[3,2-d]pyrimidine moiety linked via a sulfanyl group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections detail its antiproliferative effects and mechanisms of action.
Antiproliferative Activity
Studies have shown that this compound demonstrates notable antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon) | 10.0 | Inhibition of DNA synthesis |
| A549 (Lung) | 15.0 | Modulation of signaling pathways |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and disruption of cell cycle progression.
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle at the G1/S checkpoint, preventing cells from proliferating.
- Inhibition of Kinases : Preliminary studies indicate that it may inhibit specific kinases involved in tumor growth signaling pathways.
Case Studies
A notable study explored the effects of this compound on NSCLC (non-small cell lung cancer) models. The results demonstrated that treatment with this compound led to:
- Significant reduction in tumor size in xenograft models.
- Restoration of sensitivity to existing EGFR-targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- In contrast, the thieno[2,3-d]pyrimidinone variant () introduces a fused thiophene in a different orientation, altering electronic distribution.
- Substituent Effects: Chlorophenyl vs. Methylpyridinyl: The 5-chloro-2-methylphenyl group in the target compound may improve metabolic stability over the 4-methylpyridinyl group in , which could increase solubility but reduce membrane permeability. Diaminopyrimidine vs. Dimethylpyrimidine: The 4,6-diaminopyrimidine in enhances hydrogen-bonding capacity compared to the 4,6-dimethylpyrimidine in , favoring interactions with polar targets.
- Synthetic Yields : The dichlorophenyl analog () achieved an 80% yield, suggesting efficient synthetic routes for halogenated acetamides.
Physicochemical and Crystallographic Comparisons
- Melting Points : The dichlorophenyl analog () exhibits a high melting point (230°C), indicative of strong crystal lattice interactions, likely due to halogen bonding. The target compound’s melting point is unreported but expected to be similar given structural parallels.
- Crystallography: The N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () forms stable monoclinic crystals (space group P2₁/c), with intermolecular N–H···O and N–H···S hydrogen bonds. This suggests that the target compound may also form hydrogen-bonded networks, critical for solid-state stability.
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | HCl/EtOH, reflux, 8–12 h | 75–80% | |
| Sulfanyl coupling | K₂CO₃, DMF, 70°C, 6 h | 82% | |
| Purification | Column chromatography (EtOAc/hexane, 3:7) | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
